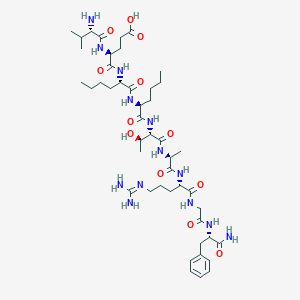
Atana
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Atana, also known as 2-(2-Aminothiazol-4-yl)-N-(3-aminophenyl) acetamide, is a novel chemical compound that has garnered interest in the scientific community due to its potential applications in various research fields. Atana has been found to exhibit various biochemical and physiological effects, making it a promising candidate for scientific research.
作用机制
The mechanism of action of Atana is not fully understood, but it is believed to modulate various signaling pathways involved in cell growth, differentiation, and survival. Atana has been shown to activate the protein kinase B (Akt) pathway, which plays a crucial role in cell survival and proliferation. Atana also inhibits the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
生化和生理效应
Atana has been found to exhibit various biochemical and physiological effects. In animal models, Atana has been shown to enhance the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function. Atana has also been found to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. Atana has been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes.
实验室实验的优点和局限性
Atana has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in research. Atana has been found to exhibit low toxicity in animal models, making it a safe candidate for research. However, Atana has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal models. Atana also has a short half-life, which can limit its efficacy in some experiments.
未来方向
There are several future directions for Atana research. One area of interest is the development of Atana derivatives with improved efficacy and safety profiles. Another area of interest is the investigation of Atana's potential applications in other research fields such as immunology and infectious diseases. Additionally, the elucidation of Atana's mechanism of action and its interaction with other signaling pathways can provide insights into its potential therapeutic applications.
Conclusion:
In conclusion, Atana is a promising compound with potential applications in various research fields. Its easy synthesis, low toxicity, and various biochemical and physiological effects make it a valuable candidate for scientific research. The elucidation of its mechanism of action and the development of Atana derivatives with improved efficacy and safety profiles can pave the way for the development of novel drugs with therapeutic applications.
合成方法
Atana can be synthesized using a simple and efficient method. The synthesis involves the reaction of Atanaaminothiazole and 3-aminophenyl acetic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide. The reaction yields Atana as a white solid, which can be purified using recrystallization techniques.
科学研究应用
Atana has shown potential applications in various research fields such as neuroscience, cancer research, and drug discovery. In neuroscience, Atana has been found to enhance the release of neurotransmitters and improve cognitive function in animal models. In cancer research, Atana has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In drug discovery, Atana has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
属性
CAS 编号 |
136849-69-9 |
|---|---|
产品名称 |
Atana |
分子式 |
C46H77N13O12 |
分子量 |
1004.2 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C46H77N13O12/c1-7-9-17-30(56-42(68)32(20-21-35(62)63)58-44(70)36(47)25(3)4)41(67)57-31(18-10-8-2)43(69)59-37(27(6)60)45(71)53-26(5)39(65)55-29(19-14-22-51-46(49)50)40(66)52-24-34(61)54-33(38(48)64)23-28-15-12-11-13-16-28/h11-13,15-16,25-27,29-33,36-37,60H,7-10,14,17-24,47H2,1-6H3,(H2,48,64)(H,52,66)(H,53,71)(H,54,61)(H,55,65)(H,56,68)(H,57,67)(H,58,70)(H,59,69)(H,62,63)(H4,49,50,51)/t26-,27+,29-,30-,31-,32-,33-,36-,37-/m0/s1 |
InChI 键 |
ODVSXZCPVWMZLR-LKURJHONSA-N |
手性 SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)N |
SMILES |
CCCCC(C(=O)NC(CCCC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N |
规范 SMILES |
CCCCC(C(=O)NC(CCCC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N |
其他 CAS 编号 |
136849-69-9 |
序列 |
VEXXTARGF |
同义词 |
allatotropin (5-13), Nle(7,8)- allatotropin (5-13), norleucine (7,8)- ATANA Nle(7,8)-allatotropin (5-13) Val-Glu-Nle-Nle-Thr-Ala-Arg-Gly-Phe-NH2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



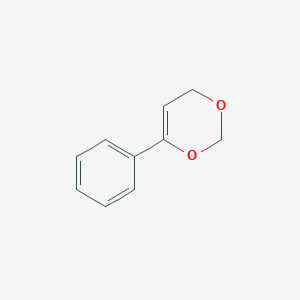

![3,4-dihydro-1H-pyrano[4,3-c]pyridine](/img/structure/B153099.png)
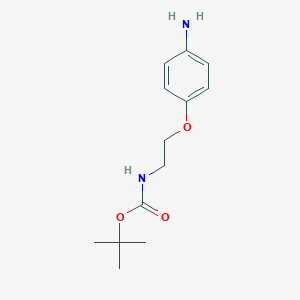
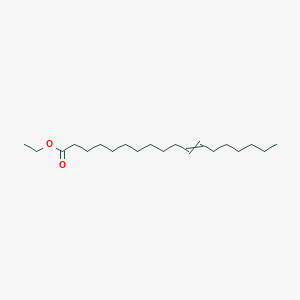
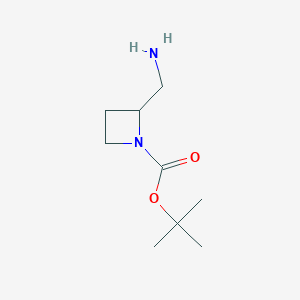
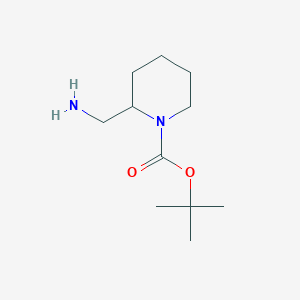
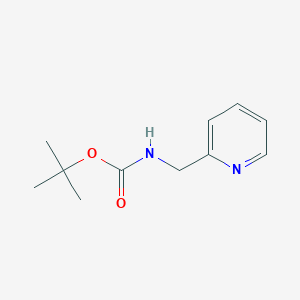
![Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B153118.png)
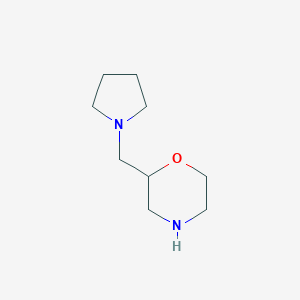
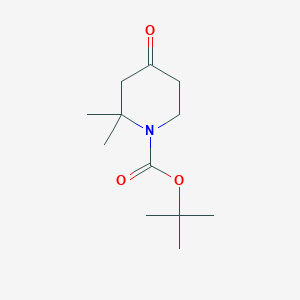
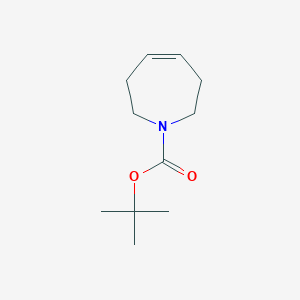
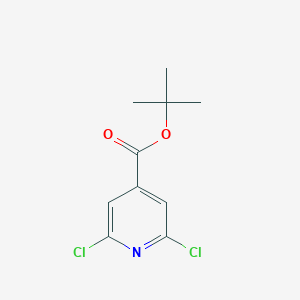
![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B153133.png)